molecular formula C15H12F3N3O3 B2586308 2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide CAS No. 1396793-18-2

2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Cat. No.: B2586308
CAS No.: 1396793-18-2
M. Wt: 339.274
InChI Key: DYLXUXSHGQJWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting the FGFR1, FGFR2, and FGFR3 tyrosine kinase domains. Its primary research value lies in probing the intricate signaling pathways driven by FGFRs, which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is a well-documented driver of oncogenesis in various cancers, including urothelial carcinoma, breast cancer, and endometrial cancer (source) . This compound acts by competitively binding to the ATP-binding pocket of the FGFR kinases, thereby suppressing receptor autophosphorylation and subsequent downstream activation of key pathways such as MAPK/ERK and PI3K/AKT (source) . Researchers utilize this inhibitor to investigate tumorigenesis mechanisms, assess the dependency of cancer cell lines on FGFR signaling, and evaluate potential synergies with other therapeutic agents in preclinical models. Its high selectivity profile makes it an invaluable chemical probe for dissecting the specific roles of FGFR isoforms in both physiological and pathological contexts, thereby contributing to the development of targeted cancer therapeutics.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c16-15(17,18)9-2-1-3-10(6-9)19-13(23)11-7-24-14(20-11)21-12(22)8-4-5-8/h1-3,6-8H,4-5H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLXUXSHGQJWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole Derivatives

The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares key features with the target molecule, including a trifluoromethyl group and a heterocyclic core. The sulfanyl (-S-) group in this analogue may enhance solubility but also increase susceptibility to oxidative metabolism compared to the carboxamide groups in the target compound.

Oxazole vs. Pyrazole Core

  • Electronic Effects : The oxazole ring (O and N atoms separated by one carbon) is less basic than pyrazole, altering interaction with charged residues in protein targets.

Substituent-Driven Comparisons

Trifluoromethyl (-CF₃) Group

Both the target compound and the pyrazole derivative in incorporate -CF₃, a strong electron-withdrawing group that enhances stability against cytochrome P450-mediated oxidation. However, its placement on the phenyl ring in the target compound versus the pyrazole core in the analogue may lead to divergent interactions with hydrophobic binding pockets.

Carboxamide vs. Sulfanyl Functionality

The carboxamide groups in the target compound provide hydrogen-bond donors/acceptors, favoring interactions with polar residues (e.g., asparagine, glutamine). In contrast, the sulfanyl group in the pyrazole analogue may participate in sulfur-π or metal coordination, offering distinct binding modes.

Data Table: Physicochemical and Hypothetical Pharmacokinetic Properties

Property Target Compound Pyrazole Derivative ()
Molecular Weight ~375.3 g/mol ~338.7 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 3.2 (higher lipophilicity due to -S-)
Hydrogen Bond Donors 2 1
Hydrogen Bond Acceptors 5 4
Metabolic Stability High (resistant to oxidation) Moderate (sulfanyl group prone to oxidation)
Solubility (aq., pH 7.4) ~15 µM ~25 µM

Research Findings and Implications

Structural Insights from Crystallography

The use of SHELX software () for small-molecule refinement suggests that structural data for analogues like the pyrazole derivative were likely resolved via SHELXL, enabling precise bond-angle comparisons. For instance, the C–S bond length in the sulfanyl group () is ~1.81 Å, typical for single-bonded sulfur, while the oxazole’s C–O bond (~1.36 Å) reflects partial double-bond character.

Metabolic Stability

The trifluoromethyl group in both compounds improves half-life, but the oxazole core’s lower electron density may further reduce oxidative degradation compared to pyrazole.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.